REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].N[N:13]1[CH:17]=[N:16][N:15]=[CH:14]1.O>C(O)(C)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:15]2[CH:14]=[N:13][CH:17]=[N:16]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
64.22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
NN1C=NN=C1
|
Name
|
|
Quantity
|
586 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7% hours
|
Type
|
DISTILLATION
|
Details
|
an azeotropic distillation procedure
|
Type
|
CUSTOM
|
Details
|
in vacuo, on a Buchi rotary evaporator
|
Type
|
ADDITION
|
Details
|
hydrochloric acid (50.8 ml, 12M) added over a few minutes
|
Type
|
ADDITION
|
Details
|
A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise
|
Type
|
ADDITION
|
Details
|
The temperature of the batch was kept between -2 and -1° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to 18° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to 28° C.
|
Type
|
WAIT
|
Details
|
held for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the solution treated with charcoal (4.5 g, Fisons) for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The charcoal was removed
|
Type
|
CUSTOM
|
Details
|
the precipitated base collected
|
Type
|
WASH
|
Details
|
washed with water (2x30 ml)
|
Type
|
CUSTOM
|
Details
|
dried (16 hours at 35° C. in vacuo)
|
Duration
|
16 h
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN2N=CN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.73 g | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |